

Application Notes and Protocols for SGC6870 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SGC6870

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **SGC6870**, a first-in-class, highly selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] This document details its mechanism of action, summarizes key quantitative data, and provides exemplary protocols for its use in high-throughput screening (HTS) assays to identify and characterize PRMT6 inhibitors.

Introduction

SGC6870 is a potent and selective chemical probe for PRMT6, an enzyme that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] PRMT6 is implicated in various biological processes, and its dysregulation is associated with multiple cancers, making it a compelling target for therapeutic development.[2][3] **SGC6870** serves as an invaluable tool for investigating the biological functions of PRMT6 and for the discovery of novel modulators. A key feature of **SGC6870** is the availability of its inactive enantiomer, **SGC6870N**, which can be used as a negative control in experiments.[2][4]

Mechanism of Action

SGC6870 acts as an allosteric inhibitor of PRMT6.[1][5][6] Crystal structure and kinetic studies have revealed that **SGC6870** binds to a unique, induced allosteric pocket, rather than competing with the enzyme's substrate or cofactor.[1][2] A notable characteristic of **SGC6870**'s

inhibitory activity is its time-dependent nature, indicating a slow binding process to reach equilibrium.[\[1\]](#)[\[2\]](#)

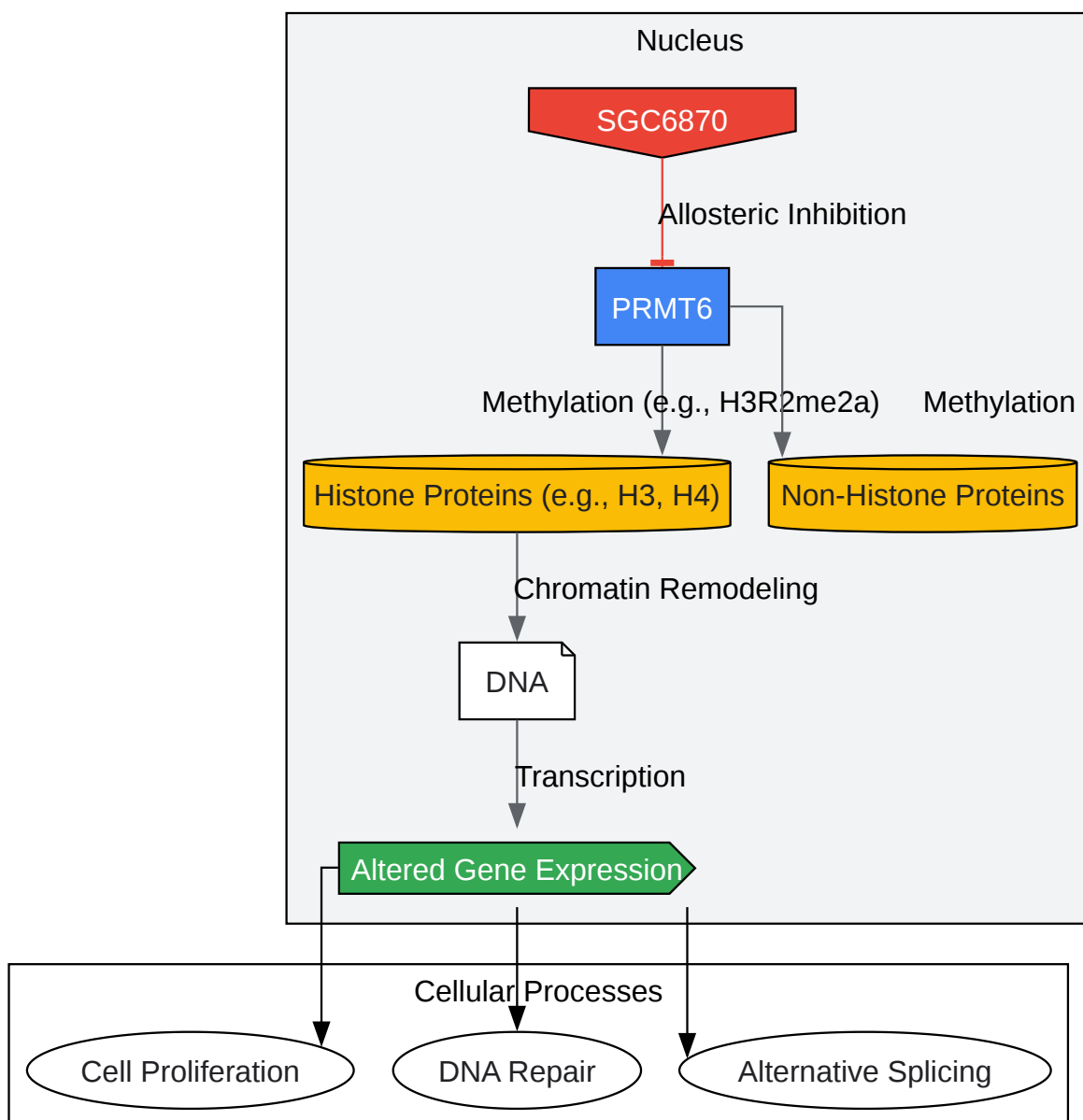
Quantitative Data Summary

The following table summarizes the key quantitative data for **SGC6870** and its negative control, **SGC6870N**.

Parameter	SGC6870	SGC6870N (Negative Control)	Reference
Target	Protein Arginine Methyltransferase 6 (PRMT6)	Inactive against PRMT6	[1] [2]
Mechanism of Action	Allosteric Inhibitor	-	[1] [7]
Biochemical IC50	77 ± 6 nM	> 50 µM	[1] [8]
Cellular IC50 (H3R2me2 inhibition in HEK293T)	0.8 ± 0.2 µM (HEK293T overexpressing PRMT6)	Inactive	[4] [5] [6]
Cellular IC50 (H3R2me2 inhibition)	0.9 µM	-	[9]
Cellular IC50 (H4R3me2 inhibition)	0.6 µM	-	[9]
Selectivity	Highly selective for PRMT6 over a broad panel of other methyltransferases and non-epigenetic targets.	Not applicable	[1] [2] [9]
Recommended Cellular Concentration	Up to 5 µM	Not applicable	[7]

Signaling Pathway

PRMT6 is involved in various cellular signaling pathways, primarily through its role in epigenetic regulation of gene expression. It has been shown to influence pathways related to cancer cell proliferation, DNA repair, and hormone signaling.[3] The diagram below illustrates a simplified representation of PRMT6's role in gene regulation.



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Caption: PRMT6 methylates histones and other proteins, leading to changes in gene expression and affecting various cellular processes. **SGC6870** allosterically inhibits PRMT6 activity.

High-Throughput Screening Protocol

This section provides a detailed protocol for a biochemical high-throughput screening assay to identify inhibitors of PRMT6 using **SGC6870** as a positive control. The protocol is based on a radiometric assay format, which is a common method for measuring methyltransferase activity.

Experimental Workflow



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Caption: A typical workflow for a radiometric high-throughput screening assay to identify PRMT6 inhibitors.

Materials and Reagents

- Enzyme: Recombinant human PRMT6
- Substrate: Histone H4 (1-24) peptide or other suitable substrate
- Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
- Inhibitor (Positive Control): **SGC6870**
- Negative Control: **SGC6870N** or DMSO
- Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT
- Stop Solution: e.g., 10% Trichloroacetic acid (TCA)

- Wash Buffer: e.g., 7.5% Phosphoric acid
- Plates: 384-well polypropylene plates
- Capture Membrane: Phosphocellulose filter paper or plates
- Scintillation Cocktail
- Plate Reader: Microplate scintillation counter

Experimental Protocol

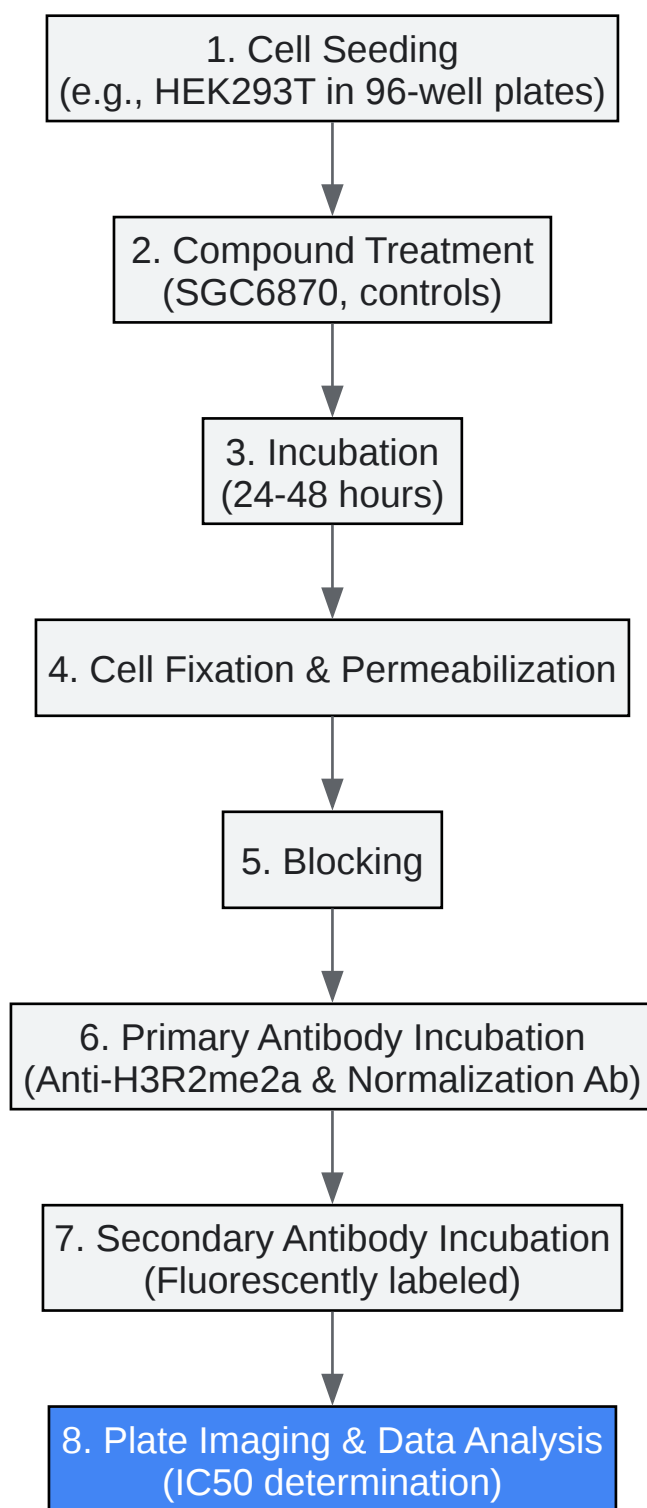
- Compound Plating:
 - Prepare serial dilutions of test compounds, **SGC6870** (positive control), and **SGC6870N** (negative control) in DMSO.
 - Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into 384-well assay plates. Include wells with DMSO only for high-activity controls.
- Enzyme Preparation and Pre-incubation:
 - Prepare a solution of PRMT6 in assay buffer.
 - Dispense the PRMT6 solution into the assay plates containing the compounds.
 - Crucially, pre-incubate the enzyme and compounds for at least 2 hours at room temperature to allow **SGC6870** and potentially slow-binding test compounds to reach equilibrium with the enzyme.^{[1][2]}
- Substrate Mix Preparation and Reaction Initiation:
 - Prepare a substrate mix containing the histone peptide substrate and [³H]-SAM in assay buffer.
 - Initiate the methyltransferase reaction by adding the substrate mix to the wells.
- Reaction Incubation:

- Incubate the reaction plates at 30°C for a defined period (e.g., 1 hour). The incubation time should be optimized to ensure the reaction is in the linear range.
- Reaction Termination and Capture:
 - Terminate the reaction by adding a stop solution (e.g., 10% TCA).
 - Transfer the reaction mixture to a phosphocellulose filter plate or membrane, which will capture the radiolabeled peptide substrate.
- Washing:
 - Wash the filter plate multiple times with wash buffer (e.g., 7.5% phosphoric acid) to remove unincorporated [^3H]-SAM.
- Signal Detection:
 - Dry the filter plate.
 - Add scintillation cocktail to each well.
 - Measure the incorporated radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
 - Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.

Cellular Assay Protocol Example: In-Cell Western

This protocol describes a method to assess the cellular activity of **SGC6870** by measuring the levels of asymmetric dimethylation of Histone H3 at Arginine 2 (H3R2me2a), a known mark deposited by PRMT6.

Cellular Assay Workflow



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Caption: Workflow for an In-Cell Western assay to measure the cellular potency of PRMT6 inhibitors.

Protocol Steps

- Cell Seeding: Seed HEK293T cells (or another suitable cell line) in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **SGC6870** or test compounds for 24-48 hours.
- Fixation and Permeabilization:
 - Remove the media and wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS.
- Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
- Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3R2me2a and a normalization antibody (e.g., anti-Histone H3 or a whole-cell stain) overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
- Imaging and Analysis:
 - Wash the cells and image the plate using an infrared imaging system (e.g., LI-COR Odyssey).
 - Quantify the fluorescence intensity for both the target (H3R2me2a) and normalization signals.
 - Normalize the target signal to the normalization signal and calculate the percent inhibition to determine the cellular IC50.

By following these protocols and utilizing the provided data, researchers can effectively employ **SGC6870** in their high-throughput screening campaigns and cellular studies to further investigate the role of PRMT6 and discover novel therapeutic agents.

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- To cite this document: BenchChem. [Application Notes and Protocols for SGC6870 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193587#sgc6870-in-high-throughput-screening-assays]

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